3-Ethyl-3-phenylazetidine
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Overview
Description
3-Ethyl-3-phenylazetidine is a heterocyclic organic compound with the molecular formula C11H15N. It belongs to the class of azetidines, which are four-membered nitrogen-containing rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-phenylazetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenylpropylamine with ethyl iodide under basic conditions to form the azetidine ring . The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-phenylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
3-Ethyl-3-phenylazetidine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-ethyl-3-phenylazetidine exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
- 3-Methyl-3-phenylazetidine
- 3-Propyl-3-phenylazetidine
- 3-Phenylazetidine
Comparison: Compared to its analogs, 3-ethyl-3-phenylazetidine is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical and biological properties, making it a valuable compound for specific applications .
Properties
CAS No. |
7215-19-2 |
---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-ethyl-3-phenylazetidine |
InChI |
InChI=1S/C11H15N/c1-2-11(8-12-9-11)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
BGAVUZCQVCIEHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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